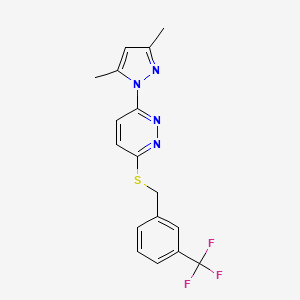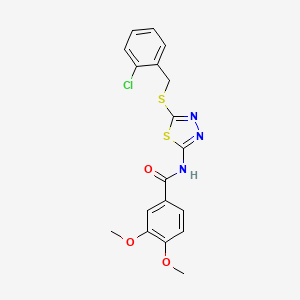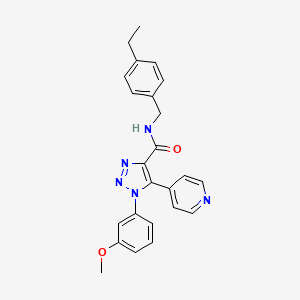![molecular formula C26H26N4O5 B2484792 N-(2-furylmethyl)-4-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide CAS No. 899932-63-9](/img/no-structure.png)
N-(2-furylmethyl)-4-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to the specified molecule often involves cyclization reactions, utilizing substrates like aryl-, aroyl-, and various cyanamides with methyl anthranilates or 2-aminophenyl ketones. For instance, cyclization of aryl-, aroyl-, and dimethylpyrimidinyl cyanamides with methyl anthranilates leads to derivatives such as 2-amino-3,4-dihydroquinazolin-4-one, indicating a method for constructing similar complex quinazoline derivatives (Shikhaliev et al., 2008).
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the compound's properties and reactivity. For related compounds, crystal structure analysis via X-ray diffraction is a common method. For example, N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, a molecule with a somewhat similar complexity, was analyzed to reveal its crystal structure and bonding arrangements, providing insights into the 3D arrangement of atoms and the spatial orientation of functional groups (Bai et al., 2012).
Chemical Reactions and Properties
Chemical reactivity and properties are defined by the functional groups present in the molecule and its overall structure. The compound's potential to undergo various chemical reactions, such as oxidative cyclization or carbonylative coupling, can be inferred from studies on similar molecules. For example, oxidative cyclization of amino alcohols catalyzed by CpIr complexes has been shown to synthesize indole derivatives and tetrahydroquinolines, indicating the types of cyclization reactions that might be applicable (Fujita et al., 2002).
Scientific Research Applications
Cyclization Reactions
Cyclization of aryl-, aroyl-, and cyanamides with various substrates leads to the formation of diverse heterocyclic compounds. These reactions are fundamental in synthesizing quinazolinone derivatives, which have various pharmacological activities. Such processes demonstrate the chemical flexibility and potential utility of compounds similar to the query molecule in synthesizing biologically active heterocycles (Shikhaliev et al., 2008).
Antitumor Activity
Some quinazolinone analogues have been designed, synthesized, and evaluated for their in vitro antitumor activity. These compounds show broad spectrum antitumor activity, highlighting the potential therapeutic applications of complex molecules like the one in developing new anticancer drugs (Al-Suwaidan et al., 2016).
Synthesis of Fused Rings
The synthesis of 3-substituted furans involves directed lithiation and palladium-catalyzed coupling, showing the potential for creating complex molecules with specific structural features for various chemical and pharmaceutical applications (Ennis & Gilchrist, 1990).
Anticonvulsant Activity
Derivatives of 1,3-diamino-6,7-dimethoxyisoquinoline, evaluated for alpha-adrenoceptor binding affinity and antihypertensive activity, suggest the potential for designing molecules with specific CNS activity, including anticonvulsant properties (Bordner et al., 1988).
Mechanism of Action
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-furylmethyl)-4-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide involves the condensation of 2-furylacetaldehyde with 4-(1,3-dioxobutan-2-yl)-2,4-dioxo-1,4-dihydroquinazoline-3(2H)-carboxylic acid, followed by the reaction of the resulting intermediate with 4-(4-methylphenylamino)-2-oxobutanoic acid to form the final product.", "Starting Materials": [ "2-furylacetaldehyde", "4-(1,3-dioxobutan-2-yl)-2,4-dioxo-1,4-dihydroquinazoline-3(2H)-carboxylic acid", "4-(4-methylphenylamino)-2-oxobutanoic acid" ], "Reaction": [ "Step 1: Condensation of 2-furylacetaldehyde with 4-(1,3-dioxobutan-2-yl)-2,4-dioxo-1,4-dihydroquinazoline-3(2H)-carboxylic acid in the presence of a base such as sodium hydroxide or potassium carbonate to form the intermediate 4-(2-furylmethyl)-2,4-dioxo-1,4-dihydroquinazoline-3(2H)-carboxylic acid.", "Step 2: Reaction of the intermediate from step 1 with 4-(4-methylphenylamino)-2-oxobutanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product N-(2-furylmethyl)-4-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide.", "Step 3: Purification of the final product by methods such as recrystallization or column chromatography." ] } | |
CAS RN |
899932-63-9 |
Molecular Formula |
C26H26N4O5 |
Molecular Weight |
474.517 |
IUPAC Name |
N-(furan-2-ylmethyl)-4-[1-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C26H26N4O5/c1-18-10-12-19(13-11-18)28-24(32)17-30-22-8-3-2-7-21(22)25(33)29(26(30)34)14-4-9-23(31)27-16-20-6-5-15-35-20/h2-3,5-8,10-13,15H,4,9,14,16-17H2,1H3,(H,27,31)(H,28,32) |
InChI Key |
YZECMQQNYOERBZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=CO4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



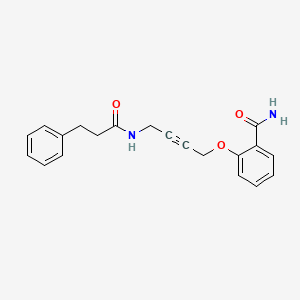



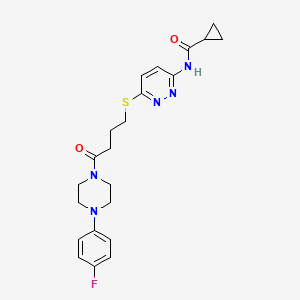
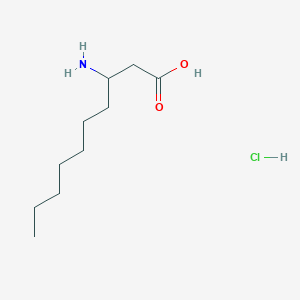
![N-[(3-chloro-1-adamantyl)methyl]-4-methylbenzamide](/img/structure/B2484718.png)
![N-[(4-Cyclopropylphenyl)methyl]-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2484719.png)
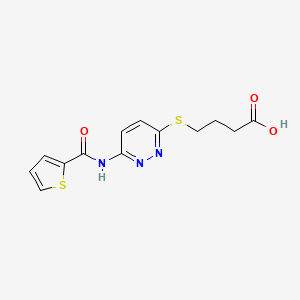

![2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2484728.png)
